4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione is a complex organic compound that belongs to the class of heterocyclic compounds.
Preparation Methods
The synthesis of 4-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione typically involves multiple steps. One common method starts with the preparation of furan-2-carboxylic acid hydrazide, which is then reacted with carbon disulfide to form a furan-2-yl oxadiazole intermediate. This intermediate undergoes further reactions, including condensation with suitable amines and formaldehyde, to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its unique structure that can interact with bacterial enzymes.
Materials Science: The compound’s heterocyclic rings make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: Its interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. The exact pathways involved can vary depending on the specific application and target organism .
Comparison with Similar Compounds
Similar compounds include other heterocyclic compounds like 5-furan-2-yl oxadiazole-2-thiol and 5-furan-2-yl-4H-1,2,4-triazole-3-thiol. These compounds share structural similarities but differ in their specific ring structures and substituents. The uniqueness of 4-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione lies in its combination of furan, pyrazole, and triazole rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H12N6OS |
---|---|
Molecular Weight |
300.34 g/mol |
IUPAC Name |
4-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H12N6OS/c1-9-8-11(16-15-9)12-17-18-13(21)19(12)14-6-2-4-10-5-3-7-20-10/h2-8H,1H3,(H,15,16)(H,18,21)/b4-2+,14-6+ |
InChI Key |
XMUNOEDGXUCLNR-FMDPHQNASA-N |
Isomeric SMILES |
CC1=CC(=NN1)C2=NNC(=S)N2/N=C/C=C/C3=CC=CO3 |
Canonical SMILES |
CC1=CC(=NN1)C2=NNC(=S)N2N=CC=CC3=CC=CO3 |
solubility |
25.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.